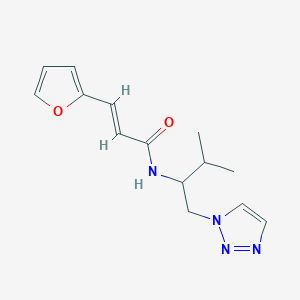
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is a synthetic organic compound that features a furan ring, a triazole ring, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide typically involves a multi-step process:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the triazole ring: The triazole ring is often synthesized via a click reaction, which involves the 1,3-dipolar cycloaddition of an azide and an alkyne.
Coupling of the furan and triazole rings: This step involves the formation of a carbon-nitrogen bond between the furan and triazole rings, often using a coupling reagent such as EDCI or DCC.
Introduction of the acrylamide moiety: The final step involves the addition of the acrylamide group, which can be achieved through a Michael addition reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Furan-2,3-dione
Reduction: Corresponding amine
Substitution: Substituted triazole derivatives
科学研究应用
(E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules, enabling the exploration of new chemical space.
作用机制
The mechanism of action of (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects.
Materials Science: It may enhance the properties of polymers through covalent bonding or non-covalent interactions, improving their performance in various applications.
相似化合物的比较
(E)-3-(furan-2-yl)-N-(3-methylbutan-2-yl)acrylamide: Lacks the triazole ring, which may reduce its versatility in chemical reactions.
(E)-3-(furan-2-yl)-N-(1H-1,2,3-triazol-1-yl)acrylamide: Lacks the butan-2-yl group, which may affect its physical and chemical properties.
Uniqueness: (E)-3-(furan-2-yl)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)acrylamide is unique due to the presence of both the triazole and furan rings, as well as the acrylamide moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETIBVLIZDUJEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid](/img/structure/B2541661.png)
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2541662.png)
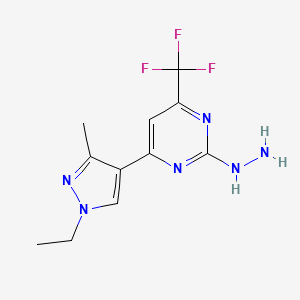
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2541664.png)

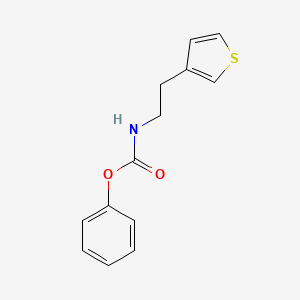
![N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2541667.png)
![2-(2-fluorophenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2541670.png)
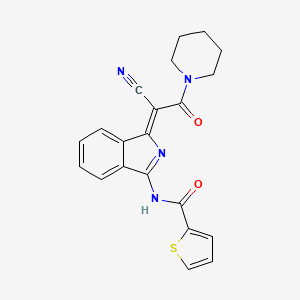
![6-(3-Hydroxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2541677.png)
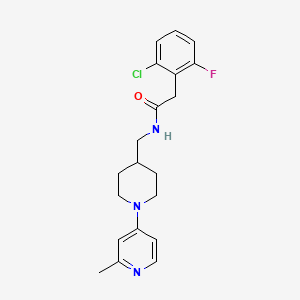
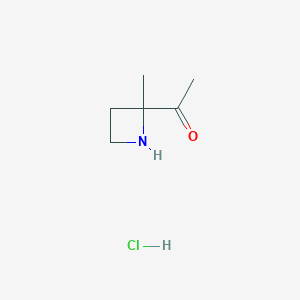
![N-(3-cyanophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2541681.png)
![4-ethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2541682.png)
